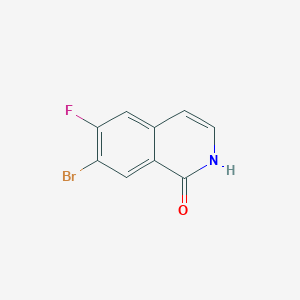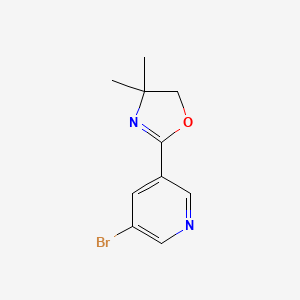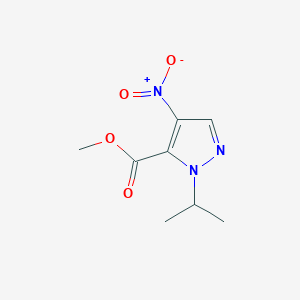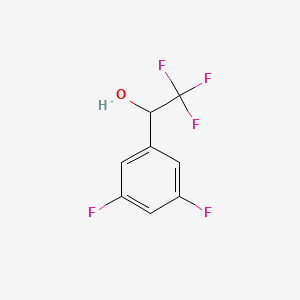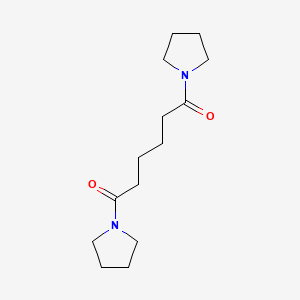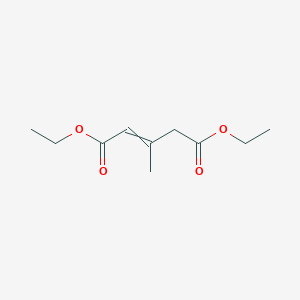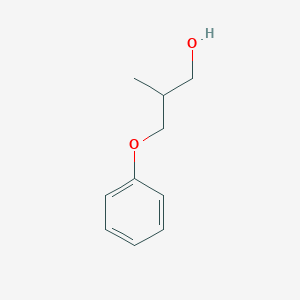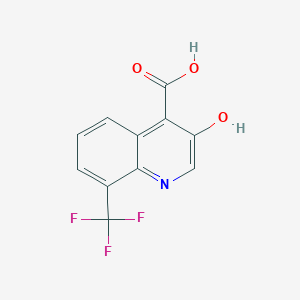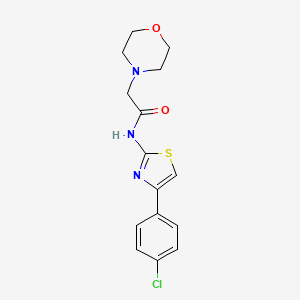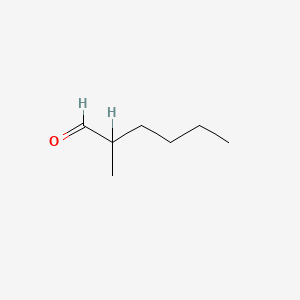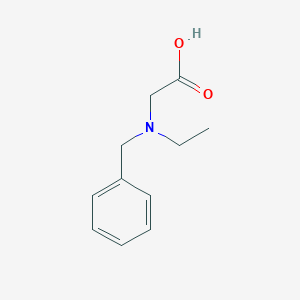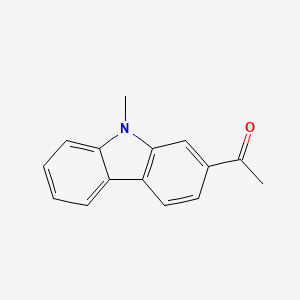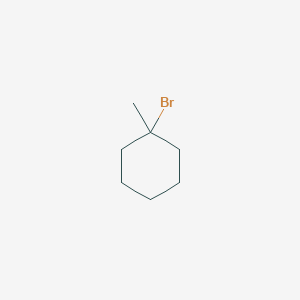
1-Bromo-1-methylcyclohexane
描述
1-Bromo-1-methylcyclohexane is an organic compound with the molecular formula C7H13Br. It is a derivative of cyclohexane, where a bromine atom and a methyl group are attached to the same carbon atom. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-methylcyclohexane can be synthesized through the bromination of 1-methylcyclohexanol using hydrobromic acid (HBr). The reaction typically involves heating 1-methylcyclohexanol with HBr, resulting in the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
In industrial settings, this compound is produced through the free-radical bromination of methylcyclohexane. This process involves the reaction of methylcyclohexane with bromine (Br2) in the presence of light and heat, leading to the formation of the desired product .
化学反应分析
Types of Reactions
1-Bromo-1-methylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles, this compound can undergo substitution reactions to form different products.
Elimination (E2): When treated with a strong base like potassium hydroxide (KOH) in ethanol, this compound can undergo dehydrohalogenation to form 1-methylcyclohexene
属性
IUPAC Name |
1-bromo-1-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXTQWTJYAQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500578 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-77-1 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-bromo-1-methylcyclohexane influence its reactivity in heterolysis reactions?
A1: The structure of this compound plays a significant role in its reactivity. [] Research has shown that the heterolysis rate of this compound is influenced by its conformational flexibility compared to the more rigid 1-bromo-1-methylcyclopentane. [] Additionally, the nature of the halogen atom (bromine in this case) impacts the activation parameters of heterolysis in different solvents. []
Q2: What is the role of solvent in the heterolysis of this compound?
A2: Solvent effects are crucial in the heterolysis of this compound. Studies have shown that the rate of heterolysis is influenced by the solvent's nucleophilicity. [, ] While the heterolysis rate of tertiary substrates like tert-butyl bromide decreases with increasing solvent nucleophilicity, secondary substrates like this compound show no such dependence. [] This difference arises from the mechanism of heterolysis and the formation of different ion pairs during the reaction. []
Q3: What insights have been gained from correlating solvation effects with the heterolysis rate of this compound?
A3: Correlation analysis of solvation effects has been instrumental in understanding the mechanism of heterolysis of this compound. [, ] These analyses have revealed the impact of solvent properties, such as polarity and polarizability, on the activation parameters of heterolysis. [] Additionally, comparisons with similar compounds like 1-bromo-1-methylcyclopentane and 2-bromo-2-methyladamantane have provided a deeper understanding of the role of substrate structure and solvation in heterolysis reactions. []
Q4: What are the implications of the absence of nucleophilic solvent assistance in the heterolysis of this compound?
A4: The lack of nucleophilic solvent assistance in the heterolysis of this compound suggests that the rate-determining step occurs before the involvement of the solvent in stabilizing the forming carbocation. [] This finding points towards a mechanism where the formation of a solvent-separated ion pair happens after the rate-limiting step. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


